molecular formula C22H22BrNO2 B11935585 rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11935585
M. Wt: 412.3 g/mol
InChI Key: QTOCPACSSHFGOY-KIMHZCHSSA-N
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Description

The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic molecule featuring a brominated benzo[d][1,3]dioxole moiety and a tetrahydrocyclopenta[c]quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

The compound rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

(3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m0/s1

InChI Key

QTOCPACSSHFGOY-KIMHZCHSSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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